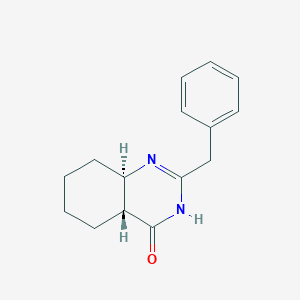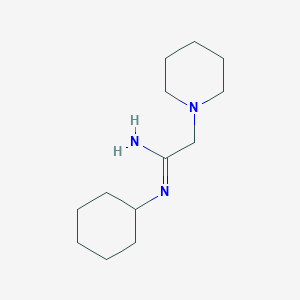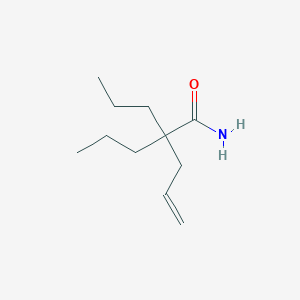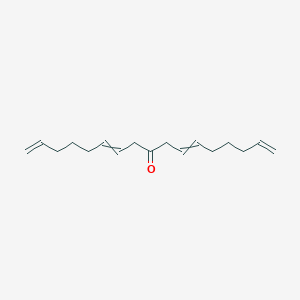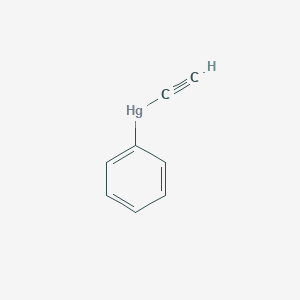
Ethynyl(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl(phenyl)mercury is an organomercury compound characterized by the presence of an ethynyl group (C≡C) and a phenyl group (C₆H₅) bonded to a mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethynyl(phenyl)mercury can be synthesized through the reaction of phenylmercuric chloride with acetylene in the presence of a base. The reaction typically involves the following steps:
- Dissolving phenylmercuric chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding acetylene gas to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- The reaction mixture is stirred at room temperature until the formation of this compound is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethynyl(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercuric acetate and other oxidation products.
Reduction: Reduction reactions can convert this compound to phenylmercuric hydride.
Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and organolithium compounds are employed.
Major Products:
Oxidation: Phenylmercuric acetate.
Reduction: Phenylmercuric hydride.
Substitution: Various substituted phenylmercury compounds.
Aplicaciones Científicas De Investigación
Ethynyl(phenyl)mercury has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of ethynyl(phenyl)mercury involves its interaction with various molecular targets, including enzymes and cellular proteins. The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. The ethynyl group allows for specific interactions with target molecules, enhancing its reactivity and specificity.
Comparación Con Compuestos Similares
Methylmercury (CH₃Hg⁺): Known for its toxicity and environmental impact.
Ethylmercury (C₂H₅Hg⁺): Used as a preservative in vaccines.
Phenylmercuric acetate (C₆H₅HgO₂CCH₃): Used as a fungicide and antiseptic.
Uniqueness: Ethynyl(phenyl)mercury is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. Unlike methylmercury and ethylmercury, this compound is primarily used in research and industrial applications rather than in consumer products.
Propiedades
Número CAS |
64705-13-1 |
|---|---|
Fórmula molecular |
C8H6Hg |
Peso molecular |
302.72 g/mol |
Nombre IUPAC |
ethynyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C2H.Hg/c1-2-4-6-5-3-1;1-2;/h1-5H;1H; |
Clave InChI |
ZOQNXVAOCVQJGJ-UHFFFAOYSA-N |
SMILES canónico |
C#C[Hg]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


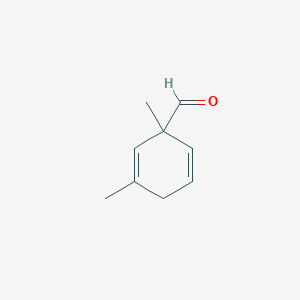
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
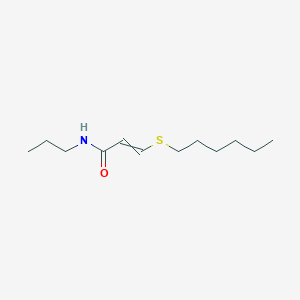
![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)

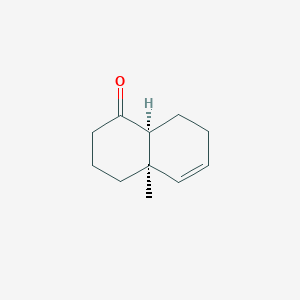
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
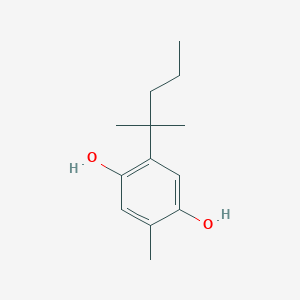
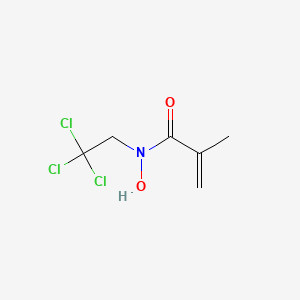
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
